molecular formula C26H21FN2O4 B2360868 N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 895651-98-6

N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No.: B2360868
CAS No.: 895651-98-6
M. Wt: 444.462
InChI Key: OHGXWNIRZXWZDV-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorobenzoyl group, and a quinoline moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline core reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through nucleophilic substitution reactions, where the quinoline derivative reacts with 4-ethoxyphenylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(3-(4-chlorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
  • N-(4-ethoxyphenyl)-2-(3-(4-bromobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is unique due to the presence of the ethoxyphenyl and fluorobenzoyl groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O4/c1-2-33-20-13-11-19(12-14-20)28-24(30)16-29-15-22(25(31)17-7-9-18(27)10-8-17)26(32)21-5-3-4-6-23(21)29/h3-15H,2,16H2,1H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGXWNIRZXWZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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